8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
Description
Properties
Molecular Formula |
C27H22O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
8-benzyl-2,4,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-16-14-22-24(17(2)21(27(28)30-22)15-19-10-6-4-7-11-19)26-23(16)25(18(3)29-26)20-12-8-5-9-13-20/h4-14H,15H2,1-3H3 |
InChI Key |
FSXKCXZCPXLJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=C(O4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxycoumarin Derivatives
A widely adopted method involves reacting 4-hydroxycoumarin derivatives with halogenated ketones or aldehydes. For instance, 4-hydroxycoumarin reacts with α-halo ketones (e.g., phenacyl bromide) under basic conditions (K₂CO₃/EtOH) to form intermediates, which undergo cyclization using polyphosphoric acid (PPA) or NaOH/MeOH.
Example Protocol :
-
Step 1 : Condense 4-hydroxycoumarin with 2-bromoacetophenone in ethanol with K₂CO₃ at 80°C for 12 hours.
-
Step 2 : Treat the intermediate with PPA at 120°C for 4 hours to induce furan ring formation.
-
Step 3 : Introduce methyl groups via Friedel-Crafts alkylation using methyl iodide and AlCl₃.
Challenges :
-
Regioselectivity : Competing cyclization pathways may yield linear (furo[3,2-c]coumarin) or angular (furo[2,3-f]coumarin) products. Microwave-assisted synthesis improves selectivity by reducing reaction time.
-
Side Reactions : Over-alkylation or decomposition at elevated temperatures necessitates precise temperature control.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and selectivity. A solvent-free approach involves mixing 4-hydroxycoumarin with benzyl chloride derivatives under microwave conditions (300 W, 150°C, 15 minutes), achieving cyclization without acidic catalysts.
Advantages :
-
Yield Improvement : 70–85% yield compared to 50–60% in conventional methods.
-
Reduced Byproducts : Short reaction times minimize degradation.
Substituent Installation Strategies
Benzyl and Phenyl Group Incorporation
The benzyl group at position 8 and phenyl group at position 3 are introduced via nucleophilic aromatic substitution or Ullmann coupling. For example:
Methyl Group Functionalization
Methyl groups at positions 2, 4, and 9 are installed via:
-
Direct Alkylation : Methyl iodide in the presence of NaH (60°C, DMF).
-
Methylation of Phenolic -OH : Diazomethane (CH₂N₂) in ether.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reproducibility. Key parameters include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes cyclization |
| Catalyst Loading | 10 mol% PPA | Reduces side reactions |
| Reaction Time | 3–4 hours | Balances efficiency and degradation |
Industrial batches achieve >90% purity after recrystallization from ethanol.
Characterization and Quality Control
Post-synthesis characterization involves:
Chemical Reactions Analysis
8-Benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the aromatic rings.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural differences among key furocoumarin derivatives:
Key Observations :
- Substituent diversity significantly impacts molecular weight and hydrophobicity. For example, the benzyl and phenyl groups in the target compound contribute to its higher molecular weight and logP compared to simpler derivatives like compound 26 .
- Natural derivatives (e.g., 2,8-dihydroxy-7H-furo[2,3-f]chromen-7-one) lack alkyl/aryl substituents, resulting in lower molecular weights and increased polarity .
Yield Comparison :
Biological Activity
8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (CAS Number: 374765-22-7) is a synthetic compound belonging to the class of furochromenes. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C27H22O3 |
| Molecular Weight | 394.462 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 585.7 ± 50.0 °C at 760 mmHg |
| Flash Point | 308.0 ± 30.1 °C |
| LogP | 7.76 |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines. A study by Ruetz et al. demonstrated that this compound induces G2/M phase cell cycle arrest and apoptosis in specific cancer cells such as KB31 while showing varied effects on others like A549 cells .
Case Study: Cell Line Analysis
In a comparative analysis involving multiple cancer cell lines (A549, KB31, K562), the compound showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | >10 | Minimal apoptosis observed |
| KB31 | 5 | Induction of apoptosis |
| K562 | 7 | G2/M phase arrest observed |
This data suggests that the compound's efficacy may depend on the specific cellular context and genetic background of the cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells.
- Induction of Apoptosis : It promotes programmed cell death in sensitive cell lines.
- Structure Activity Relationship (SAR) : The presence of specific functional groups and molecular structure influences its biological activity. The cis-stilbene moiety has been identified as a critical element for its anticancer properties .
Pharmacological Insights
Further studies have explored the pharmacokinetics and bioavailability of this compound. Its high LogP value indicates significant lipophilicity, which may enhance membrane permeability and cellular uptake.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-benzyl-2,4,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one, and what factors influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted benzofuran precursors and alkylation to introduce benzyl/methyl groups. For example, similar furochromenones are synthesized via acid-catalyzed cyclization of thiosemicarbazide derivatives followed by recrystallization . Key factors include:
- Solvent choice (e.g., methanol or dichloroethane for solubility and reactivity) .
- Temperature control (e.g., 100°C for cyclization steps) .
- Catalyst optimization (e.g., NaOH for deprotonation) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural validation requires:
- NMR spectroscopy (¹H/¹³C) to assign substituents on the fused ring system .
- IR spectroscopy to identify carbonyl (C=O) and aromatic C-H stretches .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays based on structural analogs:
- Antifungal activity : Broth microdilution assays against Candida or Aspergillus strains, inspired by similar furochromenones .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Anti-inflammatory potential : COX-2 inhibition assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Reaction time : Shorter times may reduce side reactions in cyclization steps .
- Catalyst loading : Evaluate Pd/C or enzyme catalysts for benzyl group introduction .
- Purification : Replace recrystallization with preparative HPLC for higher purity .
Q. What mechanistic approaches are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Predict binding to fungal CYP51 or human topoisomerase II .
- Surface plasmon resonance (SPR) : Quantify binding kinetics with purified enzymes .
- Metabolomic profiling : LC-MS to track cellular metabolite changes post-treatment .
Q. How can contradictory data on bioactivity across structural analogs be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies :
- Substituent variation : Compare benzyl vs. ethyl groups at position 8 (e.g., reduced antifungal activity in ethyl analogs) .
- Steric effects : Methyl groups at positions 2,4,9 may hinder target binding .
- Computational modeling : Use QSAR to correlate electronic properties (e.g., logP) with activity .
Q. What strategies mitigate thermal instability during storage or reactions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) .
- Lyophilization : Store as a lyophilized powder under inert gas to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) in solution-phase reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
